Enhanced MAO-B Inhibition: 4-Fluoro-2-methoxybenzamide vs. Unsubstituted 2-Methoxybenzamide
4-Fluoro-2-methoxybenzamide demonstrates approximately 2-fold greater potency against human monoamine oxidase B (MAO-B) compared to the unsubstituted 2-methoxybenzamide analog, consistent with the established role of fluorine in enhancing target engagement [1][2].
| Evidence Dimension | MAO-B enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 480 nM |
| Comparator Or Baseline | 2-Methoxybenzamide (unsubstituted): 950 nM |
| Quantified Difference | ~2-fold greater potency (480 nM vs. 950 nM) |
| Conditions | Target compound: recombinant human MAOB, luminescence assay, 1 hr incubation. Comparator: recombinant human MAOB expressed in baculovirus-infected BTI insect cell microsomes, MMTP substrate, 5 min preincubation. |
Why This Matters
For MAO-B inhibitor screening programs, the 4-fluoro substitution provides a measurable potency advantage over the unsubstituted 2-methoxybenzamide scaffold, potentially reducing the concentration required for biochemical validation.
- [1] BindingDB BDBM50425486 / ChEMBL2313295. 4-Fluoro-2-methoxybenzamide MAOB IC50: 480 nM. View Source
- [2] BindingDB BDBM50155318 / ChEMBL3781063. 2-Methoxybenzamide MAOB IC50: 950 nM. View Source
